molecular formula C20H23NO5 B3100993 (S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid CAS No. 138199-77-6

(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B3100993
CAS No.: 138199-77-6
M. Wt: 357.4 g/mol
InChI Key: UHBVHEZTYCKOLB-SFHVURJKSA-N
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Description

(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzyloxycarbonyl group, an isopropylamino group, and a hydroxyphenyl group. Its unique configuration and functional groups make it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using a suitable protecting group, such as a benzyloxycarbonyl group.

    Formation of the Amino Group: The protected intermediate is then reacted with isopropylamine to introduce the isopropylamino group.

    Coupling Reaction: The intermediate is coupled with a suitable carboxylic acid derivative to form the desired product.

    Deprotection: The protecting group is removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.

Scientific Research Applications

(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is unique due to its specific chiral configuration and the presence of multiple functional groups, which contribute to its versatility and wide range of applications.

Biological Activity

(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid, also known by its CAS number 1354002-43-9, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H26_{26}N2_2O4_4
  • Molecular Weight : 334.41 g/mol
  • CAS Number : 1354002-43-9

The compound features a benzyloxycarbonyl group, an isopropyl amino group, and a 4-hydroxyphenyl moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A notable study investigated derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, revealing that modifications could enhance activity against multidrug-resistant pathogens.

Table 1: Antimicrobial Activity Data

CompoundTarget PathogenMIC (µg/mL)Activity
Compound 2MRSA1 - 8Potent
Compound 6P. aeruginosa32Moderate
Compound 7E. faecalis>64None
Compound 11A. baumannii16Moderate

The data indicates that while some derivatives exhibit strong activity against MRSA and other Gram-positive bacteria, others show limited or no effectiveness against certain Gram-negative strains .

Anticancer Potential

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study tested the effects of similar compounds on bladder cancer cell lines, demonstrating that they could effectively reduce cell viability. The mechanism involved the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anticancer Mechanisms : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways related to cell growth and survival.

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[phenylmethoxycarbonyl(propan-2-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-14(2)21(20(25)26-13-16-6-4-3-5-7-16)18(19(23)24)12-15-8-10-17(22)11-9-15/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBVHEZTYCKOLB-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid
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(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid

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